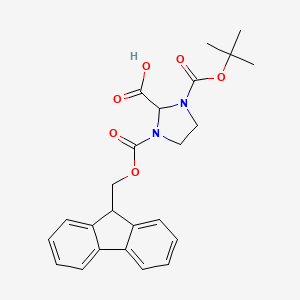

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid

Overview

Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Modifications

One of the primary applications of Fmoc protection chemistry is in the synthesis of peptides. The Fmoc group is used to protect the amine functionality during the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids in a controlled manner. This strategy is essential for synthesizing peptides with specific sequences and functionalities. For example, research has demonstrated the use of Fmoc-protected amino acids for the preparation of peptides with tert-butyl side chain protection, highlighting the method's versatility in synthesizing compounds with complex functional groups (Chang et al., 2009).

Materials Science and Nanotechnology

In materials science, Fmoc-protected amino acids have been used as surfactants for carbon nanotubes (CNTs), facilitating the dispersion of CNTs in aqueous solutions. This application is significant for the development of nanomaterials and composites with enhanced properties. The research shows that Fmoc-protected surfactants can be enzymatically activated, creating homogeneous nanotube dispersions under physiological conditions (Cousins et al., 2009).

Organometallic Chemistry and Catalysis

Fmoc protection chemistry also finds applications in organometallic chemistry, where it is used in the synthesis of ligands for metal complexes. These complexes can exhibit various biological activities, including anticancer properties. A study demonstrated the assembly of methoxy and tert-butyl substituted carboxamide, carboxylic acid, and hydrazone Schiff base groups into fluorenone-based ligands, which, when coordinated with transition metals, showed promising anticancer activity (Kumbar et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(tert-butoxycarbonyl)imidazolidine-2-carboxylic acid, also known as Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid, is the amino group of an amino acid . The compound is used in peptide synthesis, where it serves as a protecting group for the amino group .

Mode of Action

Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid interacts with its targets by forming a protective layer around the amino group of an amino acid . This protection is crucial during the formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid . The compound is stable under acidic conditions but can be removed under mild basic conditions .

Biochemical Pathways

The compound Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The compound’s ability to protect the amino group during peptide bond formation and its subsequent removal under basic conditions are key steps in this pathway .

Pharmacokinetics

Its stability under acidic conditions and lability under basic conditions suggest that it could be rapidly metabolized and eliminated in a biological system, although this would depend on the specific conditions and presence of appropriate enzymes .

Result of Action

The result of the action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is the successful synthesis of peptides . By protecting the amino group during peptide bond formation and then being removed under basic conditions, the compound allows for the creation of peptides of various lengths and complexities .

Action Environment

The action of Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid is influenced by the pH of the environment . The compound is stable under acidic conditions, which allows it to protect the amino group during peptide bond formation . Under basic conditions, the compound is removed, allowing for the continuation of the peptide synthesis process . Therefore, the efficacy and stability of the compound are highly dependent on the pH of the environment .

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRMIKPTDYFJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373263 | |

| Record name | Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207129-12-2 | |

| Record name | Fmoc-(R,S)-Boc-imidazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benz[6,7]indazolo[2,3,4-fgh]naphth[2'',3'':6',7']indolo[3',2':5,6]anthra[2,1,9-mna]acridine-2,7,10,15-tetrone](/img/structure/B1585838.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)